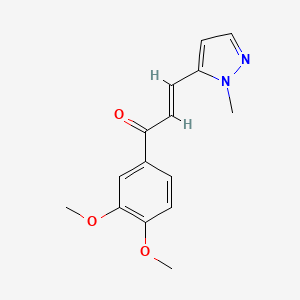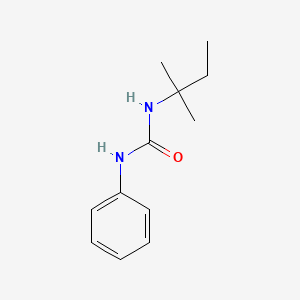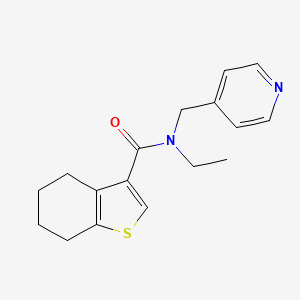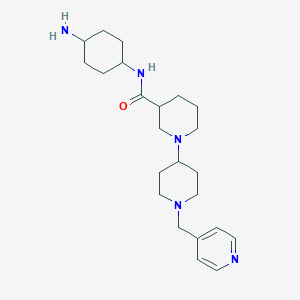![molecular formula C18H19NO B5437046 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5437046.png)
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound with a complex structure that has been extensively studied in recent years. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities. The synthesis of this compound is a complex process that requires specialized knowledge and techniques. This compound has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Aplicaciones Científicas De Investigación
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Mecanismo De Acción
The mechanism of action of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to exert its biological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to interact with various molecular targets, including enzymes and receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may protect cells from oxidative damage. It has also been shown to exhibit anti-inflammatory properties, which may reduce inflammation and pain. Additionally, it has been shown to exhibit anticancer properties, which may inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of biological activities, which makes it a useful tool for studying various biological processes. Another advantage is that it is relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which may limit its usefulness in certain applications. Additionally, its potential toxicity and side effects must be carefully considered when using it in lab experiments.
Direcciones Futuras
There are several future directions for research on 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline. One direction is to further investigate its mechanism of action and molecular targets, which may provide insights into its biological activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, further studies are needed to determine its potential toxicity and side effects, which may inform its use in clinical applications. Finally, future research may focus on the development of new synthetic methods for this compound, which may improve its accessibility and usefulness in scientific research.
Métodos De Síntesis
The synthesis of 1-[(2-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves several steps. The first step is the condensation of 2-methylbenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. This reaction yields 1-(2-methylphenyl)-2-cyclohexen-1-one. The second step involves the reduction of the double bond in the cyclohexenone ring using a reducing agent such as sodium borohydride. This reaction yields 1-(2-methylphenyl)-2-cyclohexanol. The third step involves the acetylation of the alcohol group using acetic anhydride in the presence of a catalyst such as pyridine. This reaction yields this compound.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-18(20)19-12-6-10-15-8-4-5-11-17(15)19/h2-5,7-9,11H,6,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOJEBABSSIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198919 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)

![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5437009.png)
![4-(4-bromobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437011.png)
![N-[1-{[2-(1-adamantyl)ethyl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-fluorobenzamide](/img/structure/B5437017.png)


![6-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidine](/img/structure/B5437024.png)
![[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]amine hydrochloride](/img/structure/B5437025.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(4-nitrophenyl)-2-propen-1-one](/img/structure/B5437027.png)

![11-benzoyl-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5437054.png)